cis-Ethyl3-phenylpiperidine-4-carboxylatehydrochloride
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Overview
Description
cis-Ethyl3-phenylpiperidine-4-carboxylatehydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Ethyl3-phenylpiperidine-4-carboxylatehydrochloride typically involves the reaction of ethyl 3-phenylpiperidine-4-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
cis-Ethyl3-phenylpiperidine-4-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the nucleophile used .
Scientific Research Applications
cis-Ethyl3-phenylpiperidine-4-carboxylatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of cis-Ethyl3-phenylpiperidine-4-carboxylatehydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-Ethyl3-phenylpiperidine-4-carboxylatehydrochloride include other piperidine derivatives such as:
- Ethyl 3-phenylpiperidine-4-carboxylate
- 3-Phenylpiperidine-4-carboxylate
- Piperidine-4-carboxylate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C14H20ClNO2 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
ethyl (3S,4R)-3-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H/t12-,13-;/m1./s1 |
InChI Key |
BLNBLWBHPDETJV-OJERSXHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC[C@@H]1C2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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